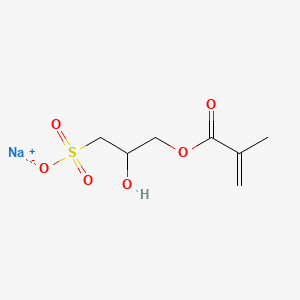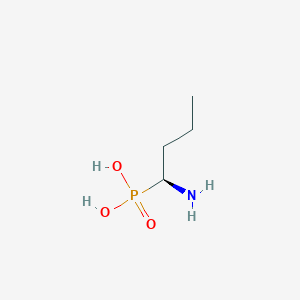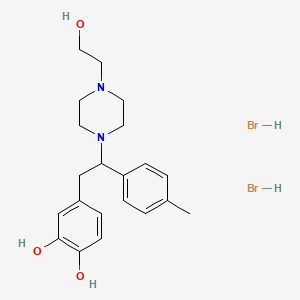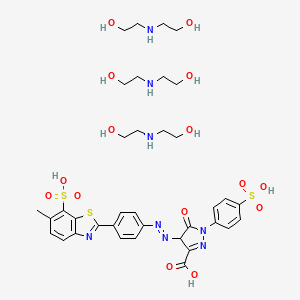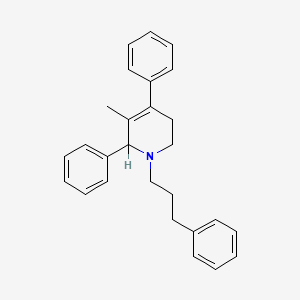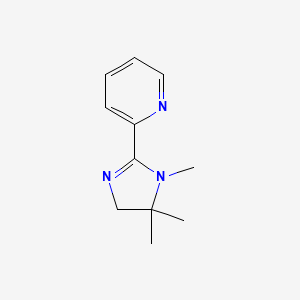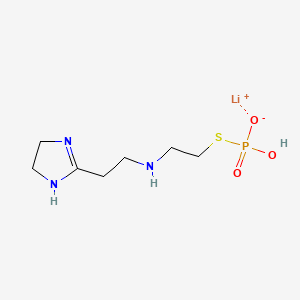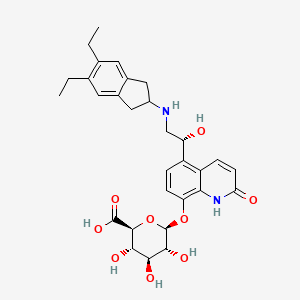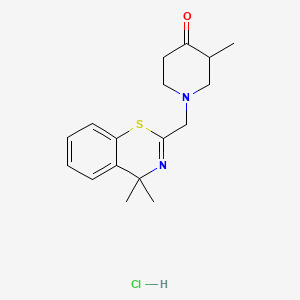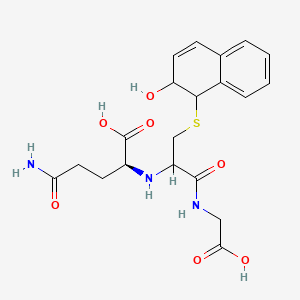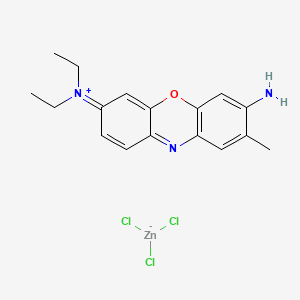
1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine is a synthetic organic compound that belongs to the class of benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions using appropriate piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-ethylpiperazine
- 1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-propylpiperazine
Uniqueness
1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
325145-37-7 |
|---|---|
Formule moléculaire |
C14H15F3N2O |
Poids moléculaire |
284.28 g/mol |
Nom IUPAC |
(3S)-3-methyl-1-[4-(trifluoromethyl)-1-benzofuran-7-yl]piperazine |
InChI |
InChI=1S/C14H15F3N2O/c1-9-8-19(6-5-18-9)12-3-2-11(14(15,16)17)10-4-7-20-13(10)12/h2-4,7,9,18H,5-6,8H2,1H3/t9-/m0/s1 |
Clé InChI |
RZSIBGYUCGYDKG-VIFPVBQESA-N |
SMILES isomérique |
C[C@H]1CN(CCN1)C2=C3C(=C(C=C2)C(F)(F)F)C=CO3 |
SMILES canonique |
CC1CN(CCN1)C2=C3C(=C(C=C2)C(F)(F)F)C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


